

propylcyclopentane homogeneous catalysis ligand

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Compound Focus: Propylcyclopentane

CAS No.: 2040-96-2

Cat. No.: S793528

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Propylcyclopentane in Catalytic Systems

Propylcyclopentane is identified in scientific literature primarily as a **reaction product** rather than a ligand. The table below summarizes its key characteristics and role based on the available data.

Aspect	Details
Chemical Identity	Organic compound; Formula: C ₈ H ₁₆ ; FW: 112.22 [1].
Role in Catalysis	Product/byproduct in chromium-catalyzed ethylene tri-/tetramerisation [2].
Observed Context	Formed when using specific phosphine ligands with oxygen as the donor atom and methylaluminoxane (MAO) as a co-catalyst [2].
Suggested Pathway	Related to the generation of species like methylenecyclopentane and methylcyclopentane by the catalyst system [2].

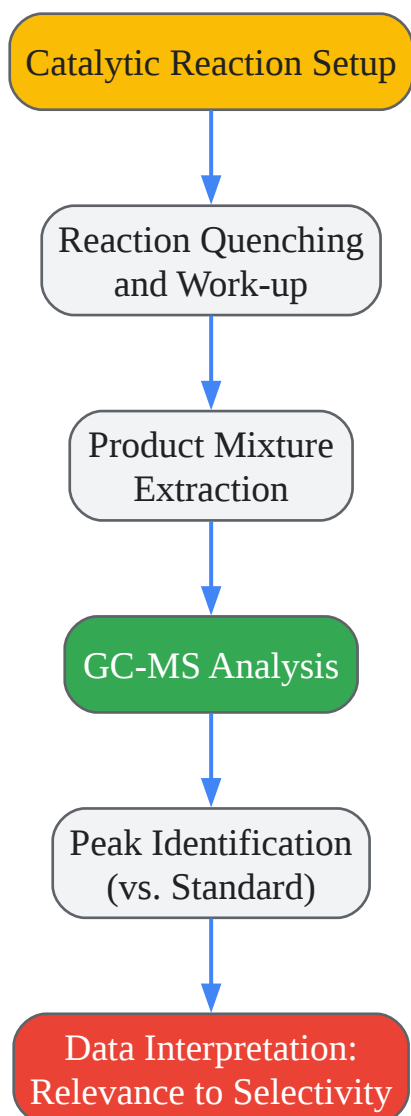
Interpretation and Research Implications

The finding that **propylcyclopentane** is a product, not a ligand, suggests your research should focus on **analysis and detection methodologies** rather than ligand synthesis protocols.

- **Primary Application:** **Propylcyclopentane** serves as an **indicator molecule** for understanding reaction pathways and selectivity in ethylene oligomerization catalysis [2].
- **Recommended Focus:** Develop protocols for **identifying and quantifying propylcyclopentane** and similar alicyclic hydrocarbons in complex product mixtures.
- **Key Techniques:** Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for separating and identifying such products from catalytic reactions.

Proposed Experimental Workflow

The diagram below outlines a general workflow for detecting and analyzing **propylcyclopentane** in a catalytic reaction system.



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Workflow Details:

- **Catalytic Reaction Setup:** Conduct ethylene oligomerization using a chromium-based catalyst, a PNP-type ligand with an oxygen donor atom, and methylaluminoxane (MAO) as an activator, based on the system described in the literature [2].
- **Reaction Quenching and Work-up:** Terminate the reaction by injecting the mixture into a solvent like toluene and possibly using a mild acid or alcohol to decompose the co-catalyst.
- **Product Mixture Extraction:** Separate the organic phase containing the reaction products from the aqueous or solid residues.
- **GC-MS Analysis:** Inject the organic phase into a Gas Chromatograph-Mass Spectrometer (GC-MS). Use a non-polar capillary column for effective separation.

- **Peak Identification:** Identify **propylcyclopentane** by matching its retention time and mass spectrum with an authentic commercial standard.
- **Data Interpretation:** Correlate the presence and quantity of **propylcyclopentane** with reaction conditions to understand catalyst behavior and selectivity.

Quantitative Data for Propylcyclopentane

For reference in analytical protocols, the table below lists key physicochemical properties of **propylcyclopentane**.

Property	Value / Description	Source
Boiling Point	131 °C	[1]
Density (at 20 °C)	0.77633 g/cm ³	[1]
Solubility in Water (at 25 °C)	2.04 mg/kg	[1]
Vapor Pressure (at 25 °C)	12.3 mmHg	[1]
Octanol-Water Partition Coefficient (log K _{ow})	3.63	[1]

Guidance for Further Research

- **Explore Ligand Design:** Focus on proven ligand classes for ethylene oligomerization, such as **PNP-type ligands** with pendant nitrogen or oxygen donors [2] [3].
- **Investigate Co-catalyst Effects:** The switch between triethylaluminium (AlEt₃) and methylaluminoxane (MAO) can significantly alter product selectivity [2].

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References

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